molecular formula C9H16O B1232533 cis-6-Nonenal CAS No. 2277-19-2

cis-6-Nonenal

Cat. No. B1232533
CAS RN: 2277-19-2
M. Wt: 140.22 g/mol
InChI Key: RTNPCOBSXBGDMO-ARJAWSKDSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to cis-6-Nonenal, such as cucumber alcohol and trans-2,cis-6-nonadienol, involves biosynthetic pathways starting from linolenic and linoleic acid, respectively, indicating a natural biosynthesis route in plants like Cucumis sativus (Hatanaka, Kajiwara, & Harada, 1975). This highlights the compound's natural occurrence and its complex biosynthesis process.

Molecular Structure Analysis

The molecular structure and configuration of related compounds are crucial for understanding the behavior and properties of cis-6-Nonenal. For instance, the study of geometric isomers and their synthesis, structure, thermal decomposition, and magnetic properties provides insight into the structural intricacies of similar compounds (Hernández-molina et al., 2001).

Chemical Reactions and Properties

cis-6-Nonenal undergoes various chemical reactions, reflecting its reactivity and the potential for diverse applications. For example, the synthesis and characterization of complexes involving 6-benzylamino-9-isopropylpurine derivatives indicate the compound's ability to form stable complexes, which could influence its applications in materials science and catalysis (Trávníček, Szűčová, & Popa, 2007).

Physical Properties Analysis

The physical properties of cis-6-Nonenal, such as melting points and extinction coefficients, are critical for its identification and application. Studies on cis- and trans- modifications of octadecenoic acids, for instance, provide a comparative analysis that could be extrapolated to understand the physical properties of cis-6-Nonenal and its derivatives (Fusari, Greenlee, & Brown, 1951).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and stability, are vital for the practical use of cis-6-Nonenal. The synthesis and reactivity of cis-[Pd(C6F5)2(C6H5CH2NMe2-κC1, κN)] demonstrate the complex chemical behavior of cis-6-Nonenal related compounds, offering insights into their potential chemical applications and interactions (Falvello et al., 1994).

Scientific Research Applications

Perfumery

  • Field : Perfumery
  • Application : Cis-6-Nonenal is used in reproductions of fruity notes of cucumber, melon, and to bring an aqueous note to fruity accords and perfumes. It is also used in violet leaf notes, to provide an aqueous facet .
  • Methods of Application : It is a very powerful note, with a very low detection threshold. It must therefore be used in dilution in the compositions .
  • Results or Outcomes : Cis-6-Nonenal is one of the main components of the odorous principle of melon and cucumber. It is also found in some fish and in a fruit called pepino dulce .

Food Science

  • Field : Food Science
  • Application : The cis-isomer of 6-nonenal is often listed as the principal component in the aromas of muskmelon fruits .
  • Methods of Application : 6-Nonenal is thought to be biosynthesized from γ-lineolenic acid catalyzed by a lipoxygenase .
  • Results or Outcomes : The trans-isomer is listed as an off-flavor aroma of milk foams, and thought to be a possible polypropylene odorant .

Off-Flavor Aroma of Milk Foams

  • Field : Food Science
  • Application : The trans-isomer of 6-nonenal is listed as an off-flavor aroma of milk foams .
  • Methods of Application : The trans-isomer is thought to be a possible polypropylene odorant .
  • Results or Outcomes : This compound may contribute to the off-flavor aroma of milk foams .

Aroma Component of Muskmelon Fruits

  • Field : Food Science
  • Application : The cis-isomer of 6-nonenal is often listed as the principal component in the aromas of muskmelon fruits .
  • Methods of Application : 6-Nonenal is thought to be biosynthesized from γ-lineolenic acid catalyzed by a lipoxygenase .
  • Results or Outcomes : The odor of muskmelons requires exposure to air. In the ripe, unmodified muskmelon, cis-6-nonenal exists in only low concentration. A steep increase in the concentration of 6-nonenal is noticed when the cells are lysed and exposed to air .

Future Directions

Cis-6-Nonenal is used in reproductions of fruity notes of cucumber, melon, and to bring an aqueous note to fruity accords and perfumes . It is also used in violet leaf notes, to provide an aqueous facet . The most obvious alternative with a similar profile is trans-2, cis-6-nonadienol . This chemical has a vastly more attractive, soft, and natural cucumber character and a wider range of uses than the aldehyde .

properties

IUPAC Name

(Z)-non-6-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,9H,2,5-8H2,1H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNPCOBSXBGDMO-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4051879
Record name (Z)-Non-6-enal
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Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless to pale yellow liquid with a melon-like odour
Record name (Z)-6-Nonenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030958
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name cis-6-Nonenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/371/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

87.00 °C. @ 19.00 mm Hg
Record name (Z)-6-Nonenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030958
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in alcohol, essential oils; insoluble in water
Record name cis-6-Nonenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/371/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.843-0.855 (20°)
Record name cis-6-Nonenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/371/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

cis-6-Nonenal

CAS RN

2277-19-2
Record name cis-6-Nonenal
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Record name 6-Nonenal, (6Z)-
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Record name 6-Nonenal, (6Z)-
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Record name (Z)-Non-6-enal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-non-6-enal
Source European Chemicals Agency (ECHA)
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Record name 6-NONENAL, (6Z)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (Z)-6-Nonenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030958
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
228
Citations
TR Kemp, DE Knavel, LP Stoltz - Phytochemistry, 1972 - Elsevier
… The concentration of cis-6-nonenal in fruit exceeds the flavor threshold concentration in aqueous solution. … of the purified plant constituent was accomplished by comparison of its …
Number of citations: 67 www.sciencedirect.com
ER Genthner - 2010 - ideals.illinois.edu
… The compound cis-6-nonenal was first identified in muskmelons where its importance to … The cis-6-nonenal isomer was also identified as an important odorant in watermelon. It was …
Number of citations: 21 www.ideals.illinois.edu
WE Neff, E Selke - Journal of the American Oil Chemists' Society, 1993 - Springer
… of 9,15- and 12,15-isolinoleic acid methyl esters listed several hydroperoxides, including the l(~hydroperoxide" which is the probable precursor of the aldehyde cis 6-nonenal (melon …
Number of citations: 19 link.springer.com
TR Kemp, DE Knavel, LP Stoltz - Journal of Agricultural and Food …, 1974 - ACS Publications
… watermelon rind and cis-6-nonenal which is reminiscent of melon or … In addition, retention data indicated that the melon constituents, cis-6-nonenal and cis, cis-3,6-nonadien-l-ol, were …
Number of citations: 107 pubs.acs.org
T Xiaowei, H Hongju, L Ye, Z Xiaoyan - Acta Horticulturae, 2012 - actahort.org
The scope of this study involved the identification of key odorants in fresh cut ‘JingLing’watermelon juice, and the high pressure treatment effect on the typical aroma compounds in …
Number of citations: 13 www.actahort.org
TR Kemp - Phytochemistry, 1975 - Elsevier
… Included among these compounds were cis-6-nonenal which has a flavor reminiscent of that of melon or green melon and a nonadienol which is reminiscent of watermelon or …
Number of citations: 48 www.sciencedirect.com
HS Geduspan, AC Peng - Journal of Food Science, 1986 - Wiley Online Library
… The aldehyde standards trans-2-cis-6-nonadienal, trans.2-nonenal and cis-6-nonenal (ICN Pharmaceuticals, Inc., Plainview, NY), were used to compare retention times. Compounds …
Number of citations: 26 ift.onlinelibrary.wiley.com
Z Wang, T Gao, Z He, M Zeng, F Qin, J Chen - LWT, 2022 - Elsevier
… Hexanal and cis-6-nonenal were the main off-flavor substances with a relative content of … The relative content of hexanal decreased to 0.37%, and cis-6-nonenal was not detected. After …
Number of citations: 18 www.sciencedirect.com
MP Rissanen, T Kurten, M Sipila… - Journal of the …, 2014 - ACS Publications
… As a final test on the general applicability of the proposed mechanism, we performed cis-6-nonenal (linear CH 3 CH 2 CH═CH(CH 2 ) 4 CHO) ozonolysis experiments, which should …
Number of citations: 260 pubs.acs.org
A Khusro, MUK Sahibzada, SU Khan… - Journal of Equine …, 2022 - Elsevier
… Thus, findings of this study indicated greater specificity of acacetin, matairesinol, methyl tetradecanoate, cis-6-nonenal, syringic acids, limonene, trans-2,4-decadienal, 3-isopropyl-6-…
Number of citations: 1 www.sciencedirect.com

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